molecular formula C13H8FNO B8636179 3-(4-Fluorophenyl)-2,1-benzisoxazole

3-(4-Fluorophenyl)-2,1-benzisoxazole

Cat. No.: B8636179
M. Wt: 213.21 g/mol
InChI Key: JDHHXWXEFCKCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-2,1-benzisoxazole is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,1-benzoxazole

InChI

InChI=1S/C13H8FNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H

InChI Key

JDHHXWXEFCKCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 50.7 g (0.375 mol) of 4-fluorophenyl-acetonitrile is slowly added to a vigorously stirred, room-temperature solution of 150 g (3.75 mol) of sodium hydroxide in 750 ml of absolute methanol. After solution is complete, 46 g (0.374 mol) of nitrobenzene is slowly added. The resulting solution is warmed to 65°-70° C. and held at this temperature for 9 hours. The dark slurry is cooled to room temperature, diluted with 250 ml of 50% methanol, and cooled in an ice bath. The resulting dark precipitate is filtered and washed with cold methanol until the methanol washings were clear. The product (16) is recrystallized from toluene.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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